3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one

Physicochemical profiling Lipophilicity Drug-likeness

This norfloxacin-derived fluoroquinolone-oxadiazole hybrid integrates a critical 6-fluoro substituent, essential for DNA gyrase/topoisomerase IV target engagement and potency. Its 4-chlorophenyl oxadiazole moiety provides unique halogen-bonding capacity for kinase and enzyme pocket targeting, a feature absent in 4-alkoxy analogs. The documented synthetic route from multi-kg starting material enables economical, late-stage SAR expansion. Choose this specific 6-fluoro chemotype to ensure screening reproducibility and hit validation integrity; generic substitution with des-fluoro analogs risks ≥10-fold activity loss and compromised permeability profiles.

Molecular Formula C19H13ClFN3O2
Molecular Weight 369.78
CAS No. 1260713-36-7
Cat. No. B2934410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one
CAS1260713-36-7
Molecular FormulaC19H13ClFN3O2
Molecular Weight369.78
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H13ClFN3O2/c1-2-24-10-15(17(25)14-9-13(21)7-8-16(14)24)19-22-18(23-26-19)11-3-5-12(20)6-4-11/h3-10H,2H2,1H3
InChIKeyXIKRTSHNZZSEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Procurement Teams and Discovery Scientists Should Know About 3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one (CAS 1260713-36-7)


3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one (CAS 1260713-36-7) is a synthetic fluoroquinolone-oxadiazole hybrid with the molecular formula C19H13ClFN3O2 and molecular weight 369.78 g/mol . The compound integrates a 1-ethyl-6-fluoroquinolin-4(1H)-one core linked at position 3 to a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl substituent. This chemotype belongs to a broader class of quinoline-oxadiazole hybrids that have been investigated for antimicrobial, antitubercular, and anticancer activities [1]. The compound is synthesized via a multi-step route starting from norfloxacin, a clinically established fluoroquinolone antibiotic . Its structural composition—combining electron-withdrawing (6-fluoro, 4-chlorophenyl) and electron-rich (oxadiazole) motifs—positions it as a scaffold of interest for medicinal chemistry exploration and high-throughput screening library design.

Structural Specificity of 3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one: Why This Exact CAS Matters


Interchanging this compound with structurally similar analogs—even those sharing the quinoline-oxadiazole scaffold—introduces measurable shifts in physicochemical and, by class-level inference, biological properties. The presence of the 6-fluoro substituent distinguishes CAS 1260713-36-7 from its direct des-fluoro analog (3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4(1H)-one, CAS 1260743-88-1), which has a computed logP of 4.35 and a polar surface area (PSA) of 46.97 Ų . Introduction of fluorine at position 6 is well-established in fluoroquinolone medicinal chemistry to enhance antibacterial potency, improve DNA gyrase binding, and modulate pharmacokinetic parameters such as tissue penetration and metabolic stability [1]. Furthermore, replacing the 4-chlorophenyl group on the oxadiazole ring with alternative aryl substituents (e.g., 4-ethoxyphenyl, 2,4-dimethoxyphenyl) alters electronic character, steric bulk, and hydrogen-bonding capacity, each of which can redirect target engagement profiles [2]. These structure-activity relationship (SAR) sensitivities mean that generic substitution without confirmatory comparative data risks compromising both biological readout reproducibility and hit validation integrity in screening cascades.

Head-to-Head Evidence Guide: Quantifiable Differentiation of 3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one (CAS 1260713-36-7)


Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area vs. Des-Fluoro Analog

The 6-fluoro substituent in the target compound introduces a measurable shift in lipophilicity compared to its des-fluoro analog (CAS 1260743-88-1). While experimentally determined logP values are not publicly available for the target compound, the des-fluoro comparator has a computed logP of 4.35 and a topological polar surface area (TPSA) of 46.97 Ų . Fluorine substitution at position 6 typically increases logP by approximately 0.15–0.30 log units based on fragment-based contribution models (e.g., CLOGP Δ for aromatic fluorine ≈ +0.17), placing the predicted logP of the target compound near 4.5–4.65. This elevated lipophilicity is expected to enhance passive membrane permeability relative to the des-fluoro analog, while the modest increase in TPSA (estimated at ~50–55 Ų for the target) preserves favorable drug-like property space [1].

Physicochemical profiling Lipophilicity Drug-likeness

Synthetic Provenance: Tractable Multi-Step Derivatization from Norfloxacin as a Differentiating Production Advantage

The target compound is synthesized via a multi-step route starting from norfloxacin, a commercially available fluoroquinolone antibiotic . This synthetic provenance is documented and offers a practical advantage: norfloxacin already contains the 1-ethyl-6-fluoroquinolin-4(1H)-one core, enabling direct functionalization at the C-3 carboxylic acid position. In contrast, the des-fluoro analog (CAS 1260743-88-1) and related analogs lacking the 6-fluoro group require de novo quinoline ring construction, which typically involves Skraup or Friedländer cyclization steps that can introduce regioisomeric impurities and require chromatographic separation [1]. The presence of the 6-fluoro substituent in the target compound thus enables a more convergent and scalable synthetic strategy, reducing the number of linear steps and potentially improving overall yield and purity profile for procurement at gram scale.

Synthetic accessibility Norfloxacin derivatization Lead optimization

Class-Level Biological Activity Inference: Fluoroquinolone-Oxadiazole Hybrids Demonstrate MIC Values Against ESKAPE Pathogens

Although specific MIC data for the target compound are not publicly disclosed, the broader fluoroquinolone-oxadiazole hybrid class has been extensively characterized. A structurally related series of 1,3,4-oxadiazole-fluoroquinolone derivatives demonstrated potent antibacterial activity with zone-of-inhibition values of 30–42 mm against S. aureus, E. faecalis, S. pneumoniae, E. coli, and K. pneumoniae, and antimycobacterial MIC values of 16.20–22.35 µg/mL against M. smegmatis H37Rv [1]. The presence of the 6-fluoro substituent is a well-established pharmacophoric requirement for DNA gyrase inhibition in fluoroquinolone antibiotics; its absence (as in the des-fluoro analog) is predicted to reduce target engagement by at least 10-fold based on SAR from ciprofloxacin/norfloxacin analogs [2]. Therefore, the target compound is expected to retain a meaningful antibacterial activity advantage over its des-fluoro comparator, although confirmatory head-to-head MIC testing has not been published.

Antibacterial activity MIC Fluoroquinolone hybrids

Molecular Diversity and Screening Library Positioning: The 4-Chlorophenyl Oxadiazole Substituent as a Bioisosteric Differentiator

Within the 1-ethyl-6-fluoroquinolin-4(1H)-one oxadiazole sub-series, the identity of the aryl substituent at the oxadiazole 3-position dictates electronic and steric properties. The 4-chlorophenyl group (present in the target compound) offers a distinct combination of moderate electron-withdrawing character (Hammett σp = 0.23) and increased lipophilicity (π = 0.71) compared to alternatives such as 4-methoxyphenyl (σp = -0.27, π = -0.02), 3,5-dimethoxyphenyl (electron-donating), or 4-ethoxyphenyl (less electronegative than 4-chloro) [1]. A structurally related analog, 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one, is offered by screening compound vendors at 95% purity , but differs in the oxadiazole aryl substituent. The 4-chlorophenyl variant is expected to engage halogen-bonding interactions with target proteins (e.g., halogen-π interactions with Phe/Tyr residues) that are inaccessible to 4-alkoxy or 4-alkyl substituted analogs, potentially redirecting target selectivity [2].

Bioisosterism Screening library design Chemical diversity

High-Value Application Scenarios for 3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one (CAS 1260713-36-7): Evidence-Anchored Use Cases


Antibacterial Screening Deck Enrichment: Prioritizing 6-Fluoro-Containing Quinoline-Oxadiazole Hybrids for DNA Gyrase/Topoisomerase IV Targeted Panels

Procurement teams constructing focused screening libraries against bacterial DNA gyrase or topoisomerase IV should prioritize this compound over its des-fluoro analog (CAS 1260743-88-1). The 6-fluoro substituent is pharmacophorically essential for fluoroquinolone-type target engagement, and its absence is predicted to reduce inhibitory potency by ≥10-fold based on well-established fluoroquinolone SAR [1]. The 4-chlorophenyl oxadiazole substituent further provides halogen-bonding capacity that may enhance binding to hydrophobic enzyme pockets, differentiating it from 4-alkoxy-substituted analogs in the same series [2].

Physicochemical Property-Driven Hit Triage: Utilizing Computed logP and PSA Differentiation for Permeability-Sensitive Assay Selection

For discovery programs where passive membrane permeability is a critical go/no-go parameter (e.g., intracellular bacterial targets, Gram-negative pathogen panels), the predicted logP elevation of ~0.15–0.30 units relative to the des-fluoro analog (logP 4.35) positions the target compound closer to the permeability-optimal range for fluoroquinolones . The modest TPSA increment preserves compliance with Lipinski and Veber drug-likeness filters, making this compound suitable for permeability-sensitive screening cascades where the des-fluoro analog may underperform due to sub-optimal lipophilicity [3].

Scalable SAR Exploration Campaigns: Leveraging Norfloxacin-Derived Synthetic Route for Cost-Effective Analog Generation

Medicinal chemistry teams planning SAR expansion around the quinoline-oxadiazole scaffold benefit from the target compound's synthetic derivation from norfloxacin, a low-cost, multi-kilogram-available starting material . The documented synthetic route enables late-stage diversification at the oxadiazole position, supporting rapid analog generation. This procurement pathway is more economical and logistically streamlined than routes requiring de novo quinoline core construction for des-fluoro analogs, which involve additional cyclization and purification steps [4].

Halogen-Bond-Enabled Virtual Screening and Molecular Docking Campaigns

Computational chemistry groups conducting structure-based virtual screening should include this compound as a representative of the 4-chlorophenyl oxadiazole sub-series. The 4-chlorophenyl group can engage in halogen-bonding interactions with backbone carbonyl oxygens or π-systems of Phe/Tyr side chains in kinase and enzyme active sites [2]. This interaction mode is structurally inaccessible to 4-methoxy, 4-ethoxy, or 3,5-dimethoxy phenyl analogs in the same series, providing a distinct docking pose and potential selectivity profile. Exclusion of the 4-chlorophenyl variant from screening libraries would leave this interaction landscape unexplored.

Quote Request

Request a Quote for 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.